molecular formula C16H14N2O B7790168 2-methyl-4,4-diphenyl-1H-imidazol-5-one CAS No. 24133-90-2

2-methyl-4,4-diphenyl-1H-imidazol-5-one

Cat. No.: B7790168
CAS No.: 24133-90-2
M. Wt: 250.29 g/mol
InChI Key: DCZLYXOCZHTFQX-UHFFFAOYSA-N
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Description

2-methyl-4,4-diphenyl-1H-imidazol-5-one ( 24133-90-2) is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . As a substituted imidazolone, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and synthetic chemistry. Imidazole derivatives are widely utilized in scientific research as key building blocks for the synthesis of more complex molecules . They frequently serve as core structures in the development of pharmaceutical candidates and fine chemicals. Specific research applications for this particular compound are not fully detailed in the literature, but analogs and related structures are explored for their potential biological activities and as intermediates in organic synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-4,4-diphenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-17-15(19)16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZLYXOCZHTFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347259
Record name 2-methyl-4,4-diphenyl-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24133-90-2
Record name 2-methyl-4,4-diphenyl-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,4-diphenyl-1H-imidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the reaction of benzil, salicylaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-1H-imidazol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry

Building Block for Synthesis

  • 2-Methyl-4,4-diphenyl-1H-imidazol-5-one is frequently used in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups that can lead to novel chemical entities.

Biology

Enzyme Inhibition

  • The compound has been investigated for its potential as an enzyme inhibitor. It can bind to active sites of specific enzymes, thereby blocking their activity. For instance, studies have shown that it may inhibit certain kinases involved in cancer progression.

Fluorescent Probes

  • Its photophysical properties make it suitable as a fluorescent probe in biological imaging. This application is particularly valuable in tracking cellular processes and studying interactions within biological systems.

Medicine

Antimicrobial Activity

  • Research indicates that 2-methyl-4,4-diphenyl-1H-imidazol-5-one exhibits antimicrobial properties against various pathogens. For example, it has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

  • The compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .
ApplicationMechanism of ActionOrganisms/Targets
Enzyme InhibitionBinds to active sitesVarious enzymes
AntimicrobialDisrupts bacterial cell functionsStaphylococcus aureus, E. coli
AnticancerInduces apoptosisCancer cell lines

Industry

Material Development

  • In materials science, 2-methyl-4,4-diphenyl-1H-imidazol-5-one is utilized in the development of advanced materials such as polymers and coatings due to its unique structural properties. These materials can exhibit enhanced thermal stability and mechanical strength.

Catalysis

  • The compound also serves as a catalyst in various chemical reactions, facilitating processes such as oxidation and reduction reactions efficiently .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of 2-methyl-4,4-diphenyl-1H-imidazol-5-one against several bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics.

CompoundZone of Inhibition (mm)MIC (μg/mL)
Compound A2015
Compound B1525
Standard Antibiotic30-

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of the compound involved testing its effects on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to significant cell death and induced apoptosis.

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
107510
255030
502060

Mechanism of Action

The mechanism of action of 2-methyl-4,4-diphenyl-1H-imidazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 2-methyl-4,4-diphenyl-1H-imidazol-5-one and analogous imidazole derivatives:

Compound Name Molecular Formula Substituents Key Structural Features Reference
2-Methyl-4,4-diphenyl-1H-imidazol-5-one C₁₆H₁₄N₂O 2-Me, 4,4-Ph₂ Aromatic imidazolone with dual phenyl groups Target Compound
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one C₁₅H₁₅N₃OS 2-NH₂, 5-(4-MePh), 5-(thiophen-2-ylmethyl), 4,5-dihydro Partially saturated ring; thiophene substituent
2-Benzyl-4,5-dihydro-1H-imidazol-4-one C₁₀H₁₀N₂O 2-Bn, 4,5-dihydro Non-aromatic imidazolone; benzyl group
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 4-(chloromethylphenyl), 1,2-diMe, 5-NO₂ Nitroimidazole with halogenated aryl group
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole C₂₀H₂₁N₂O₂ 1-(3,5-diOMePh), 4,5-diMe, 2-Ph Methoxy-substituted imidazole

Key Observations :

  • Aromaticity vs. Saturation : The target compound retains full aromaticity, whereas dihydroimidazolones (e.g., ) exhibit reduced conjugation due to saturation at positions 4 and 5. This impacts electronic properties and reactivity.
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) enhance electrophilicity, while electron-donating groups (e.g., OMe in ) increase nucleophilicity. The phenyl groups in the target compound contribute to steric bulk and π-π stacking interactions.

Physicochemical Properties

Compound Melting Point (°C) 1H-NMR Shifts (δ, ppm) Key Spectral Data Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 2.51 (s, 3H, CH₃), 3.90 (s, 3H, CH₃), 4.62 (s, 2H, CH₂Cl) HR-MS confirms molecular ion peak
2-Benzyl-4,5-dihydro-1H-imidazol-4-one N/A 1H-NMR: 9.6 (s, 1H, CHO), 7.78 (s, 1H, H-imidazole) IR: 1661 cm⁻¹ (C=O)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole N/A IR: C=N and C=C stretches characteristic of imidazole core Single-crystal XRD confirms planar structure

Insights :

  • The target compound’s methyl and phenyl groups would likely result in upfield-shifted aromatic protons (δ ~7.0–7.5 ppm) and distinct methyl signals (δ ~2.5 ppm) in 1H-NMR.
  • Dihydroimidazolones exhibit IR carbonyl stretches near 1660 cm⁻¹, comparable to the ketone in imidazol-5-one derivatives .

Q & A

Q. What are the common synthetic routes for 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

The compound can be synthesized via base-promoted cyclization of amidines with ketones under transition-metal-free conditions. For example, Xie et al. (2014) demonstrated yields of 61–86% for structurally analogous imidazol-5-ones by reacting substituted amidines with ketones in the presence of a strong base (e.g., KOH) in DMSO at 80–100°C . Adjusting substituents on the amidine or ketone precursors (e.g., alkyl vs. aryl groups) significantly impacts reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and detect tautomeric forms (e.g., 1H vs. 3H-imidazolone).
  • X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen bonding and torsional angles .
  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. What are the typical applications of imidazol-5-one derivatives in medicinal chemistry?

Imidazol-5-ones are explored as bioactive scaffolds due to their structural similarity to natural heterocycles. For instance, derivatives have been evaluated as angiotensin II receptor antagonists and anti-inflammatory agents, leveraging their ability to mimic peptide backbones or engage in hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates .
  • Temperature control : Elevated temperatures (80–100°C) favor cyclization but may increase side reactions.
  • Substituent effects : Bulky aryl groups (e.g., diphenyl) improve steric stabilization of the product, as shown in yields up to 86% for diaryl-substituted imidazolones .
  • Catalyst screening : Although the base (e.g., KOH) is sufficient, additives like phase-transfer catalysts could mitigate solubility issues.

Q. How do researchers resolve contradictions in spectroscopic data for imidazolone derivatives?

Discrepancies in NMR signals (e.g., tautomerism or rotamers) can be addressed by:

  • Variable-temperature NMR : To observe dynamic equilibria between tautomeric forms.
  • Crystallographic validation : SHELXL refinement of X-ray data provides definitive bond lengths and angles, resolving ambiguities in substituent positioning .
  • Computational modeling : DFT calculations predict spectroscopic profiles, aiding in signal assignment .

Q. What challenges arise in stereochemical control during imidazolone synthesis?

Racemization at chiral centers (e.g., spiro-fused derivatives) is a key issue. Strategies include:

  • Low-temperature reactions : To minimize thermal epimerization.
  • Chiral auxiliaries : Temporarily fix stereochemistry during cyclization.
  • Asymmetric catalysis : Enantioselective base systems, though underdeveloped for imidazolones, could be adapted from related heterocycle syntheses .

Q. How can computational methods predict the reactivity of 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

  • Molecular docking : To simulate binding interactions with biological targets (e.g., enzymes or receptors). For example, imidazolone derivatives have been docked into active sites of angiotensin-converting enzymes to rationalize potency trends .
  • DFT studies : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack during synthesis .

Q. What are the best practices for refining crystal structures of imidazolone derivatives?

Using SHELXL:

  • High-resolution data : Collect at low temperature (e.g., 90 K) to reduce thermal motion artifacts .
  • Twinning analysis : Employ SHELXD for deconvoluting twinned datasets, common in imidazolones due to pseudo-symmetry .
  • Hydrogen placement : Use SHELXPRO to model hydrogen bonds accurately, critical for understanding supramolecular packing .

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